2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Description

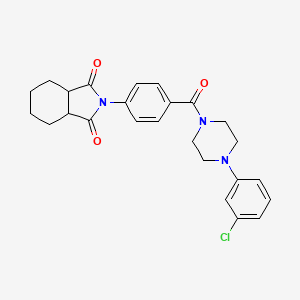

The compound 2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione features a hexahydroisoindole-1,3-dione core linked via a carbonyl group to a phenyl ring, which is further substituted with a piperazine moiety bearing a 3-chlorophenyl group. This structure integrates two pharmacologically significant motifs:

- Hexahydroisoindole-1,3-dione: A conformationally constrained bicyclic system known for enhancing metabolic stability and binding affinity in drug design .

- 3-Chlorophenylpiperazine: A substituent commonly associated with modulation of receptor interactions, particularly in psychoactive and analgesic compounds .

Properties

IUPAC Name |

2-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O3/c26-18-4-3-5-20(16-18)27-12-14-28(15-13-27)23(30)17-8-10-19(11-9-17)29-24(31)21-6-1-2-7-22(21)25(29)32/h3-5,8-11,16,21-22H,1-2,6-7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHAIKKYDRXZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione represents a novel class of bicyclic derivatives with potential therapeutic applications. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, as well as its pharmacological mechanisms.

Chemical Structure

The structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H23ClN2O2

- Molecular Weight : 370.88 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. The synthesized derivatives were tested using the tube dilution technique, revealing significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds derived from similar structures demonstrated effectiveness against a range of bacterial strains.

| Compound ID | Antimicrobial Activity (MIC μg/mL) | Standard Comparison |

|---|---|---|

| 3 | 16 | Ciprofloxacin |

| 8 | 32 | Fluconazole |

| 11 | 64 | - |

| 12 | 32 | - |

Anticancer Activity

The anticancer properties were assessed using the MTT assay, where several derivatives exhibited varying degrees of cytotoxicity against cancer cell lines. The results indicated that while some compounds showed promising activity, they were generally less potent than established chemotherapeutics such as 5-fluorouracil.

| Compound ID | IC50 (μM) | Standard Comparison |

|---|---|---|

| 5 | 25 | 5-Fluorouracil (IC50 = 10 μM) |

| 7 | 30 | Tomudex (IC50 = 15 μM) |

Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets. For instance, the interaction with the dopamine transporter (DAT) has been highlighted due to its relevance in neuropharmacology. The compound's ability to inhibit DAT suggests potential applications in treating disorders associated with dopamine dysregulation.

Case Studies

A series of case studies have been conducted to further elucidate the biological effects of this compound and its derivatives:

- Case Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL, indicating strong antibacterial properties.

- Case Study on Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that certain derivatives induced apoptosis, suggesting a mechanism involving programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of isoindole-1,3-dione derivatives with piperazine-based side chains. Below is a comparative analysis of its structural and functional analogs:

Key Findings:

Substituent Position on Piperazine :

- The 3-chlorophenyl group in the target compound may enhance receptor binding compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), as meta-substitutions often optimize steric compatibility with hydrophobic pockets .

- In contrast, 1-(4-chlorophenyl)piperazine (pCPP) exhibits reduced serotonin receptor affinity compared to its meta-isomer (mCPP), highlighting positional sensitivity .

Thienoimidazole-carboxamide derivatives (e.g., ) show potent PARP-1 inhibition, suggesting the target compound’s carbonyl-linked phenyl group may similarly engage PARP-1’s NAD⁺-binding domain.

Biological Implications :

- Analogs with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability and lipophilicity, whereas the target’s chloro substituent balances hydrophobicity and electronic effects.

- Piperazine derivatives with 4-benzhydryl or 4-(2-pyrimidyl) groups (e.g., ) demonstrate variable acetylcholinesterase inhibition, implying the target compound’s 3-chlorophenyl group may favor alternative pathways like analgesia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.